molecular formula C23H23FN4O2S B2610177 1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358708-97-0

1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2610177
CAS No.: 1358708-97-0
M. Wt: 438.52
InChI Key: WAGFVEXDGUKTTB-UHFFFAOYSA-N
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Description

1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidinone core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazolo[4,3-d]pyrimidinone scaffold, followed by the introduction of the ethyl, fluorobenzylthio, methoxybenzyl, and methyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:

    Pyrazolo[4,3-d]pyrimidinones: These compounds share the same core structure and may have similar biological activities.

    Fluorobenzyl derivatives: Compounds with fluorobenzyl groups may exhibit similar chemical reactivity and biological properties.

    Methoxybenzyl derivatives: These compounds may have comparable chemical and biological characteristics due to the presence of the methoxybenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications over other similar compounds.

Properties

IUPAC Name

1-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-7-5-6-8-19(17)24)27(22(21)29)13-16-9-11-18(30-3)12-10-16/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFVEXDGUKTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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